molecular formula C9H6N2O B585125 2H-Isoxazolo[4,5-f]indole CAS No. 146781-78-4

2H-Isoxazolo[4,5-f]indole

Katalognummer: B585125
CAS-Nummer: 146781-78-4
Molekulargewicht: 158.16
InChI-Schlüssel: YLAGZBOLCBLICY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Isoxazolo[4,5-f]indole is a heterocyclic compound with a molecular formula of C9H6N2O and a molecular weight of 158.16 g/mol. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 2H-Isoxazolo[4,5-f]indole involves several steps, typically starting with the preparation of the indole nucleus followed by the introduction of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indole derivatives with suitable reagents can lead to the formation of the oxazole ring . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

2H-Isoxazolo[4,5-f]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole and oxazole rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2H-Isoxazolo[4,5-f]indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in various biological assays, including antimicrobial and anticancer activities.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2H-Isoxazolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound also interacts with various enzymes and receptors, modulating their activity and leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

2H-Isoxazolo[4,5-f]indole can be compared with other similar compounds, such as:

    Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.

    Indole derivatives: These compounds have the indole nucleus and are known for their wide range of biological activities.

The uniqueness of this compound lies in its combined oxazole and indole structures, which confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

146781-78-4

Molekularformel

C9H6N2O

Molekulargewicht

158.16

IUPAC-Name

2H-pyrrolo[3,2-f][1,2]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-10-8-4-9-7(3-6(1)8)5-11-12-9/h1-5,11H

InChI-Schlüssel

YLAGZBOLCBLICY-UHFFFAOYSA-N

SMILES

C1=CN=C2C1=CC3=CNOC3=C2

Synonyme

2H-Pyrrolo[3,2-f]-1,2-benzisoxazole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.